molecular formula C13H11NO3 B1352906 methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate CAS No. 79100-16-6

methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate

Cat. No. B1352906
CAS RN: 79100-16-6
M. Wt: 229.23 g/mol
InChI Key: HLFGLBYUUAFGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Structure : The compound has the following structure:

Molecular Structure Analysis

The molecular structure consists of a benzoate moiety attached to a pyrrole ring. The formyl group (CHO) is positioned at the 2-position of the pyrrole ring. The methoxy group (OCH₃) is linked to the benzoate portion. The bulky N-alkyl side chains contribute to its unique properties .


Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis of Pyrrolo[2,1-c][1,4]benzodiazocine : A novel four-step synthesis to the pyrrolo[2,1-c][1,4]benzodiazocine ring system using 1H-Pyrrole-2-carbaldehyde and methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate is described. This process includes steps like alkylation, oxidation, and Dieckmann condensation (Koriatopoulou et al., 2008).

  • Alkaloid Synthesis from Lycium chinense : Methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate is used in synthesizing new pyrrole alkaloids from the fruits of Lycium chinense. This synthesis involves the elucidation of structures through 1D- and 2D-NMR and HRMS data analysis (Youn et al., 2016).

  • Spectroelectrochemical Characterization : This compound is used in the preparation of a pyrrole derivative for electrochromic materials. The derivative, integrated with Methyl Red azo dye, exhibits interesting properties suitable for pH sensor applications (Almeida et al., 2017).

  • Synthesis of Pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinones : The reactions of methyl 2-(2-formyl-1H-pyrrol-1-yl)alkanoates with aliphatic diamines result in various novel heterocyclic systems. These systems display properties like ring-chain tautomerism and lead to the creation of diverse compounds (Mokrov et al., 2011).

Bioactive Precursor and Organic Synthesis

  • Role in Organic Synthesis : Methyl 2-formyl benzoate, closely related to the query compound, acts as a bioactive precursor in organic synthesis due to its antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It's a significant structure and precursor for developing new bioactive molecules (Farooq & Ngaini, 2019).

  • Regioselective Pd(II)-Catalyzed Alkylation : Pyrrole, including methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate, is used in the regioselective ortho-functionalization of C(sp(2))-H bonds. This process involves methylating, alkylating, or benzylating 2-phenylpyrroles, yielding respective 2-substituted pyrrol-2-yl benzenes (Wiest et al., 2016).

Safety And Hazards

The compound is combustible and poses an acute oral toxicity risk (Category 4). Handle with care .

properties

IUPAC Name

methyl 2-(2-formylpyrrol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)11-6-2-3-7-12(11)14-8-4-5-10(14)9-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFGLBYUUAFGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate

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